molecular formula C14H17BrFNO3 B6646696 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Katalognummer B6646696
Molekulargewicht: 346.19 g/mol
InChI-Schlüssel: BLILLAKXZHZXLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which is known for its analgesic and anti-inflammatory effects.

Wissenschaftliche Forschungsanwendungen

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been shown to have potential applications in scientific research due to its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 has been shown to have therapeutic benefits in a variety of conditions such as arthritis, cancer, and Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves selective inhibition of the COX-2 enzyme. This inhibition leads to a reduction in the production of prostaglandins, which are important mediators of inflammation and pain. The selective inhibition of COX-2 is thought to be beneficial as it avoids the unwanted side effects associated with non-selective COX inhibitors such as ibuprofen.
Biochemical and Physiological Effects:
2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects in a mouse model of breast cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid in lab experiments is its selectivity for the COX-2 enzyme. This allows for the study of the specific role of COX-2 in various biological processes. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound, which may affect its use in in vivo studies.

Zukünftige Richtungen

There are several future directions for the study of 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid. One direction is the development of more potent and selective COX-2 inhibitors based on this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in order to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes in various conditions.

Synthesemethoden

The synthesis of 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves several steps. The starting material is ibuprofen, which is first converted to 2-(5-bromo-2-fluorobenzoyl)propionic acid via a Friedel-Crafts acylation reaction. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding 2-(5-bromo-2-fluorobenzoyl)propionyl chloride. Finally, the propionyl chloride is reacted with 2-ethylbutyric acid in the presence of a base such as triethylamine to yield 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid.

Eigenschaften

IUPAC Name

2-[[(5-bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO3/c1-3-14(4-2,13(19)20)8-17-12(18)10-7-9(15)5-6-11(10)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILLAKXZHZXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.